TSC25

Cruzipain inhibition Thiosemicarbazone SAR Chagas disease drug discovery

TSC25 is a QSAR-optimized thiosemicarbazone with sub-5 nM potency against cruzipain, demonstrating 52.4-fold greater activity than TSC26. This reversible covalent inhibitor serves as a critical benchmark for high-throughput screening, kinetic binding studies, and pharmacophore validation. Its validated selectivity profile ensures reliable data reproducibility in Chagas disease research programs.

Molecular Formula C14H18Cl2N4OS
Molecular Weight 361.3 g/mol
Cat. No. B12405840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTSC25
Molecular FormulaC14H18Cl2N4OS
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(=NNC(=S)N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H18Cl2N4OS/c15-11-2-1-10(9-12(11)16)13(18-19-14(17)22)3-4-20-5-7-21-8-6-20/h1-2,9H,3-8H2,(H3,17,19,22)/b18-13+
InChIKeyLTKIRNWCTIDLSV-QGOAFFKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TSC25: A High-Potency Thiosemicarbazone Cruzipain Inhibitor for Chagas Disease Research


TSC25 is a synthetic thiosemicarbazone compound (C₁₄H₁₈Cl₂N₄OS, MW 361.29) [1] identified as a potent inhibitor of cruzipain (CZP), the major cysteine protease of Trypanosoma cruzi, the etiological agent of Chagas disease [2]. Derived from a QSAR-guided medicinal chemistry program, TSC25 exhibits nanomolar enzymatic inhibitory activity and operates via a reversible covalent binding mechanism at the CZP active site [2].

Why TSC25 Cannot Be Substituted with Generic Cruzipain Inhibitors


Cruzipain inhibitors are not interchangeable due to substantial divergence in potency (spanning >1000-fold across subclasses), mechanism of action (reversible covalent vs. irreversible), and target selectivity profiles [1]. Generic substitution with structurally similar thiosemicarbazones (e.g., TSC26) or alternative inhibitor classes (e.g., vinyl sulfones like K777) introduces risk of altered enzyme kinetics, cross-reactivity with mammalian cathepsins, and inconsistent in vitro activity translation [2][3]. TSC25's specific substitution pattern, defined through QSAR optimization, yields a differentiated activity profile that may not be recapitulated by other thiosemicarbazone analogs [1].

Quantitative Differentiation Evidence for TSC25 vs. Comparator Compounds


TSC25 vs. TSC26: Intrasubclass Structural-Activity Differentiation in Cruzipain Inhibitory Potency

Within the thiosemicarbazone (TSC) structural class, TSC25 demonstrates a 52.4-fold enhancement in cruzipain inhibitory potency compared to the structurally related analog TSC26 [1][2]. Both compounds belong to the thiosemicarbazone chemotype and target the same cysteine protease active site, yet their quantitative activity profiles differ markedly. This intrasubclass divergence illustrates the critical impact of subtle substitution pattern modifications on target engagement.

Cruzipain inhibition Thiosemicarbazone SAR Chagas disease drug discovery

TSC25 vs. K777: Differential Binding Mechanism and Reversibility Profile

TSC25 belongs to the reversible covalent inhibitor subclass of thiosemicarbazones, characterized by slow association and dissociation kinetics at the CZP active site [1]. This mechanism contrasts with the irreversible vinyl sulfone inhibitor K777 (IC50 ≈ 3.5 nM against cruzipain), which forms a permanent covalent adduct with the catalytic Cys25 residue [2]. The mechanistic divergence has implications for off-rate kinetics and residence time parameters that may influence in vitro pharmacology.

Reversible covalent inhibitor Vinyl sulfone inhibitor Cruzipain mechanism of action

TSC25 vs. SH-1: Comparative Enzymatic Potency Evaluation

TSC25 (IC50 = 3.34 nM) demonstrates an 8.4-fold lower IC50 value (higher potency) against recombinant cruzipain compared to the recently reported triazole-based reversible covalent inhibitor SH-1 (IC50 = 28 nM) [1][2]. Both compounds operate via reversible covalent mechanisms targeting CZP, yet their quantitative potency profiles in enzymatic assays differ by nearly one order of magnitude.

Cruzipain enzymatic assay Triazole inhibitor IC50 comparison

Recommended Research Applications for TSC25 in Cruzipain-Targeted Studies


Primary Enzymatic Screening and Hit Validation in Chagas Disease Drug Discovery

TSC25's sub-5 nM cruzipain inhibitory potency [1] makes it suitable as a positive control compound in high-throughput enzymatic screening campaigns targeting T. cruzi cysteine proteases. Its 52.4-fold potency advantage over TSC26 [2] and 8.4-fold advantage over SH-1 [3] at the enzymatic level supports its use as a benchmark for assessing novel inhibitor series.

Reversible Covalent Mechanism Reference Standard

As a characterized reversible covalent cruzipain inhibitor, TSC25 serves as a reference standard for kinetic binding studies investigating residence time and dissociation rate parameters [1]. This application is particularly relevant for research programs seeking to differentiate reversible from irreversible inhibitor mechanisms (e.g., vs. K777 [4]) in structure-activity relationship campaigns.

Structure-Activity Relationship (SAR) and QSAR Model Development

TSC25 was derived from a QSAR model constructed using 23 thiosemicarbazones [1] and represents an optimized lead within this chemotype. It can serve as a benchmark compound for validating predictive QSAR models, developing pharmacophore hypotheses, and guiding the rational design of next-generation thiosemicarbazone-based cruzipain inhibitors.

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